(5Z)-5-(3-bromobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5Z)-5-(3-bromobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of imidazolones, which are characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of a bromobenzylidene group and a phenyl group in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-bromobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 3-bromobenzaldehyde with 2-phenyl-4H-imidazol-4-one under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-bromobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced imidazolone derivatives.
Substitution: Substituted imidazolone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-bromobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-bromobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- (5Z)-5-(3-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- (5Z)-5-(3-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
Uniqueness
(5Z)-5-(3-bromobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the bromobenzylidene group, which imparts distinct reactivity and potential biological activity. Compared to its analogs with different substituents, the bromine atom can influence the compound’s electronic properties and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C16H11BrN2O |
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Molecular Weight |
327.17 g/mol |
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C16H11BrN2O/c17-13-8-4-5-11(9-13)10-14-16(20)19-15(18-14)12-6-2-1-3-7-12/h1-10H,(H,18,19,20)/b14-10- |
InChI Key |
ABLPZVAIVUJFKN-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)Br)/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)Br)C(=O)N2 |
Origin of Product |
United States |
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